2-methyl-N-[(4-methylphenyl)sulfonyl]alanine
Description
Historical Development and Significance of Sulfonyl Amino Acid Derivatives in Contemporary Organic Synthesis
The incorporation of a sulfonyl group, particularly the tosyl (p-toluenesulfonyl) group, onto the nitrogen atom of amino acids has a rich history in peptide chemistry. Initially, the tosyl group was widely employed as a robust protecting group for the amine functionality during peptide synthesis. peptide.com Its stability to a range of reaction conditions made it a reliable choice for multi-step synthetic sequences.
Beyond its role in protection, the sulfonamide linkage itself has garnered significant attention due to its presence in a wide array of biologically active molecules. nih.gov Sulfonamides are known to exhibit diverse pharmacological properties, and their synthesis from amino acid precursors offers a versatile platform for creating structurally tailored compounds. nih.gov The reaction of an amino acid with a sulfonyl chloride, such as p-toluenesulfonyl chloride, is a common method for their preparation. nih.gov This derivatization not only modifies the electronic properties of the amino acid but also introduces a tetrahedral geometry at the sulfur atom, which can influence intermolecular interactions. nih.gov
Strategic Importance of α-Methylated Amino Acid Analogs in Conformational and Stereochemical Studies
The substitution of the α-hydrogen of an amino acid with a methyl group has profound implications for the conformational freedom of the resulting molecule and any peptide in which it is incorporated. This modification, creating an α-methylated amino acid, sterically restricts the accessible regions of the Ramachandran plot, thereby inducing a strong preference for specific secondary structures, most notably helical conformations. nih.govnih.gov
The gem-dimethyl group in α-methylalanine (also known as 2-aminoisobutyric acid or Aib) is a powerful helix inducer. wikipedia.org This conformational constraint is strategically employed in the design of peptidomimetics to stabilize desired folds, enhance resistance to proteolytic degradation, and improve biological activity. nih.gov The study of peptides containing α-methylated amino acids has provided fundamental insights into the forces that govern peptide folding and stability. researchgate.net
Rationale for Dedicated Academic Research on 2-methyl-N-[(4-methylphenyl)sulfonyl]alanine
The compound this compound uniquely combines the features of a tosylated amine and an α-methylated backbone. This specific combination warrants dedicated research for several reasons:
Synergistic Conformational Control: The steric bulk of the tosyl group in conjunction with the α-methyl group is expected to impose significant and potentially unique conformational constraints. Understanding the interplay between these two bulky substituents is crucial for predicting and controlling the three-dimensional structure of molecules incorporating this moiety.
Probing Molecular Interactions: The sulfonamide group offers distinct hydrogen bonding capabilities compared to a standard amide bond. Investigating how the α-methylation affects the orientation and accessibility of the sulfonyl oxygens and the N-H bond can provide insights into the design of molecules with specific binding properties.
Development of Novel Peptidomimetics: As a building block, this compound could be incorporated into peptide sequences to create novel structures with enhanced stability and predictable conformations. Its unique stereochemical profile could lead to the development of peptidomimetics with novel therapeutic applications.
A hypothetical research project on this compound would likely involve its synthesis, purification, and detailed structural analysis using techniques such as X-ray crystallography and NMR spectroscopy to elucidate its preferred conformation in both the solid state and in solution.
Overview of Current Research Landscape and Unaddressed Questions Pertaining to the Chemical Compound
While there is a wealth of research on both N-sulfonylated amino acids and α-methylated amino acids individually, a specific focus on this compound is not prominent in the current scientific literature. Commercial suppliers list the compound, indicating its synthesis is feasible, but dedicated research articles detailing its properties and applications are scarce. cymitquimica.com
This lack of specific research presents several unaddressed questions that form a fertile ground for future investigation:
What is the precise solid-state and solution-phase conformation of this compound, and how does it compare to its non-methylated or non-sulfonated counterparts?
What are the electronic and steric effects of the combined tosyl and α-methyl groups on the reactivity of the carboxylic acid functionality?
Could this compound or peptides derived from it exhibit interesting biological activities, for instance, as enzyme inhibitors, given the structural features of sulfonamides and conformationally constrained peptides?
The exploration of these questions would contribute valuable knowledge to the fields of organic synthesis, stereochemistry, and medicinal chemistry.
Interactive Data Table: Physicochemical Properties
Below is a table summarizing the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄S | cymitquimica.com |
| Molecular Weight | 257.31 g/mol | cymitquimica.com |
| IUPAC Name | This compound | N/A |
| CAS Number | 105441-80-3 | ekb.eg |
Research Findings Summary
Synthesis: The synthesis would likely involve the reaction of 2-amino-2-methylpropanoic acid (α-methylalanine) with p-toluenesulfonyl chloride under basic conditions. This is a standard procedure for the N-sulfonylation of amino acids. nih.gov
Conformational Preference: It is highly probable that the molecule will adopt a constrained conformation due to the steric hindrance imposed by both the α-methyl group and the bulky tosyl group. The dihedral angles around the N-Cα and Cα-C bonds are expected to be significantly restricted.
Potential Applications: Based on the properties of related compounds, this compound could serve as a valuable building block in the synthesis of peptidomimetics with enhanced proteolytic stability and a predisposition for helical structures. nih.gov The sulfonamide moiety could also be explored for its potential to engage in specific hydrogen bonding interactions in a biological context.
Further experimental work is required to validate these hypotheses and fully characterize the chemical and physical properties of this intriguing molecule.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8-4-6-9(7-5-8)17(15,16)12-11(2,3)10(13)14/h4-7,12H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOZGRMPBPWWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40997960 | |
| Record name | 2-Methyl-N-(4-methylbenzene-1-sulfonyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7663-91-4 | |
| Record name | NSC121265 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-N-(4-methylbenzene-1-sulfonyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies
Retrosynthetic Analysis and Key Disconnections for the Chemical Compound
A retrosynthetic analysis of 2-methyl-N-[(4-methylphenyl)sulfonyl]alanine reveals several plausible disconnections, each suggesting a different forward synthetic strategy. The primary bonds to consider for disconnection are the N-S bond of the sulfonamide, the N-Cα bond, and the Cα-C(methyl) bond.
Primary Disconnections:
Disconnection A (N-S Bond): This is the most intuitive disconnection, breaking the bond between the nitrogen atom of the amino acid and the sulfur atom of the tosyl group. This leads to α-methylalanine and p-toluenesulfonyl chloride as the primary synthons. This approach is convergent and relies on the effective N-sulfonylation of the α-methylalanine precursor.
Disconnection B (Cα-C(methyl) Bond): This disconnection involves breaking the bond between the α-carbon and the α-methyl group. This suggests a strategy where the methyl group is introduced at a later stage, for instance, by the α-methylation of an N-tosylalanine precursor. This approach allows for the potential to control the stereochemistry at the α-carbon if a chiral precursor is used.
Disconnection C (N-Cα Bond): Breaking the bond between the nitrogen atom and the α-carbon leads to a tosylamide and a 2-halopropanoate derivative. This approach is less common for α-amino acid synthesis but represents a possible convergent route.
These disconnections form the basis for the development of various synthetic routes, which can be categorized as either linear or convergent. Convergent strategies, which involve the separate synthesis of key fragments followed by their assembly, are often more efficient for complex molecules.
Development of Convergent and Stereoselective Synthetic Routes
The synthesis of enantiomerically pure this compound necessitates the use of stereoselective methods. Both enantioselective and diastereoselective strategies can be employed to control the stereochemistry of the quaternary α-carbon.
Enantioselective N-Sulfonylation Approaches Utilizing Chiral Auxiliaries and Catalysts
The direct N-sulfonylation of α-methylalanine (from Disconnection A) is a straightforward approach. However, if an enantiomerically pure product is desired, this step must be performed enantioselectively or a resolution of the final racemic product is required.
Chiral Auxiliaries: One established method for achieving stereoselectivity is the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to the carboxylic acid moiety of α-methylalanine. The subsequent N-sulfonylation would then proceed diastereoselectively, directed by the chiral auxiliary. Removal of the auxiliary would then yield the enantiomerically enriched product. While effective, this method requires additional steps for the attachment and removal of the auxiliary.
Chiral Catalysts: A more modern and atom-economical approach involves the use of chiral catalysts for the N-sulfonylation reaction. Chiral amine catalysts, for example, can be employed to facilitate the atroposelective N-alkylation of sulfonamides, a related transformation that highlights the potential for catalytic control in reactions involving the sulfonamide group. While direct catalytic enantioselective N-sulfonylation of α,α-disubstituted amino acids is a developing area, the principles of chiral catalysis offer a promising avenue for future research in this specific synthesis.
Diastereoselective Synthesis of α-Methylated Alanine (B10760859) Precursors
Following Disconnection B, the stereoselective α-methylation of an N-tosylalanine precursor is a key strategy. This can be achieved through diastereoselective methods, often employing chiral auxiliaries or templates.
One effective method involves the use of chiral templates such as diketopiperazines. Sequential enolate alkylations of these templates can proceed with high levels of diastereoselectivity, affording quaternary α-amino acids in high enantiomeric excess after deprotection and hydrolysis. For example, an N-protected alanine derivative can be incorporated into a diketopiperazine, which then directs the stereoselective introduction of the methyl group at the α-position.
Another approach utilizes 1,3-oxazinan-6-ones as chiral synthons. Enolate reactions of these heterocyclic precursors can be used to produce α-methylated β-amino acids with excellent trans diastereoselectivity. Although the target molecule is an α-amino acid, the principles of using such chiral templates for stereoselective alkylation are transferable.
| Method | Chiral Control Element | Typical Diastereomeric Excess (de) | Reference |
| Diketopiperazine Alkylation | Chiral diketopiperazine template | >90% | rsc.org |
| Oxazinanone Alkylation | Chiral 1,3-oxazinan-6-one | Excellent trans selectivity | acs.orgnih.govresearchgate.net |
Protecting Group Strategies and Orthogonal Deprotection Sequences
In any multi-step synthesis of a complex molecule like this compound, a robust protecting group strategy is paramount. The key functional groups to consider for protection are the carboxylic acid and the amino group (prior to sulfonylation).
Carboxyl Protection: The carboxylic acid is typically protected as an ester, for example, a methyl or benzyl (B1604629) ester, to prevent its interference in reactions such as N-methylation. The choice of the ester is crucial and should be guided by the reaction conditions of the subsequent steps and the desired deprotection method.
Amino Protection: The tosyl group itself acts as a protecting group for the amino function. However, in some synthetic routes, a temporary protecting group might be used for the amino group before the introduction of the tosyl group.
Orthogonal Deprotection: An orthogonal protecting group strategy is one where each protecting group can be removed selectively in the presence of the others. nih.gov This is critical for synthetic efficiency. For instance, if a benzyl ester is used to protect the carboxylic acid, it can be removed by hydrogenolysis, which is a mild condition that would not affect the N-tosyl group. Conversely, the tosyl group is stable to the acidic or basic conditions often used to remove other types of protecting groups. The use of sulfonyl groups as α-amino protecting groups in peptide synthesis is well-established, and their orthogonality with common side-chain protecting groups is a key advantage. google.com
| Protecting Group | Functionality Protected | Deprotection Conditions | Orthogonality |
| Benzyl (Bn) | Carboxylic Acid | Hydrogenolysis (H₂, Pd/C) | Orthogonal to N-Tosyl |
| Methyl (Me) | Carboxylic Acid | Saponification (e.g., LiOH) | Potentially compatible with N-Tosyl |
| tert-Butyl (tBu) | Carboxylic Acid | Acidolysis (e.g., TFA) | Orthogonal to N-Tosyl |
| Tosyl (Ts) | Amino Group | Strong acid (e.g., HBr/AcOH) or reductive cleavage | Stable to many conditions |
Novel Catalyst Systems and Reaction Conditions for Enhanced Efficiency and Selectivity
Recent advances in catalysis offer new possibilities for the synthesis of this compound with improved efficiency and selectivity.
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of the target molecule, organocatalysis could be applied to several key steps.
α-Methylation: Chiral organocatalysts, such as chiral phase-transfer catalysts or chiral amines, could potentially be used for the enantioselective α-methylation of an N-tosylalanine precursor. This would be a direct and atom-economical way to install the quaternary stereocenter.
N-Sulfonylation: While less explored, the development of organocatalysts for enantioselective N-sulfonylation is an active area of research. A chiral organocatalyst could potentially activate the sulfonyl chloride or the amino group to facilitate a stereoselective reaction. The use of chiral amine catalysts for the atroposelective N-alkylation of sulfonamides demonstrates the potential of this approach. rice.edu
Strecker-type Reactions: Organocatalytic enantioselective Strecker reactions are a well-established method for the synthesis of α-amino nitriles, which are precursors to α-amino acids. mdpi.com This could be part of a convergent route where an α-keto acid is converted to the corresponding α-amino nitrile, followed by hydrolysis and N-sulfonylation.
| Catalytic Approach | Potential Application | Key Advantage |
| Chiral Phase-Transfer Catalysis | Enantioselective α-methylation | Mild reaction conditions, high enantioselectivities |
| Chiral Amine Catalysis | Enantioselective N-sulfonylation | Metal-free, potential for high enantiocontrol |
| Organocatalytic Strecker Reaction | Synthesis of α-amino acid precursor | Convergent, access to a wide range of amino acids |
Transition Metal-Catalyzed Transformations
The synthesis of N-sulfonylated amino acids, such as this compound, has been significantly advanced through the use of transition metal catalysis. These methods offer high efficiency and selectivity, often under milder conditions than traditional approaches. Key to the synthesis of the target molecule is the formation of the N-tosyl derivative of alanine, followed by N-methylation.
While direct transition metal-catalyzed N-methylation of N-tosylalanine is not extensively documented, analogous transformations on related sulfonamides and amino acid derivatives suggest plausible catalytic pathways. One of the classical and most direct methods for the N-methylation of N-tosyl amino acids involves base-mediated alkylation using a methylating agent like methyl iodide. monash.edu However, this method can require harsh conditions and may lead to racemization. monash.edu
Modern approaches often utilize transition metals like copper and palladium to facilitate related bond formations. For instance, copper(I) catalysts paired with chiral ligands such as Tol-BINAP have been successfully employed in the enantioselective synthesis of N-tosyl α-amino acids. While this specific system is for the initial N-tosylation, it highlights the potential for copper-catalyzed methods to control stereochemistry in the synthesis of precursors to the target molecule.
Palladium catalysis has also been explored for various transformations involving N-tosyl derivatives. Palladium-catalyzed cross-coupling reactions of N-tosylhydrazones are well-established, demonstrating the reactivity of this functional group under palladium catalysis. Although not a direct synthesis of the target compound, these reactions showcase the utility of palladium in activating N-tosyl compounds for further functionalization.
A hypothetical transition metal-catalyzed approach to the N-methylation of N-tosylalanine could involve the formation of a metal-nitrene or a related intermediate, followed by migratory insertion or reductive elimination with a methyl source. However, specific catalysts and conditions for this direct transformation on N-tosylalanine require further research and development. The data in the table below summarizes relevant transition metal-catalyzed reactions for the synthesis of N-tosylated amino acid derivatives, which are precursors or structurally related to the target compound.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Cu(I)-Tol-BINAP | β-indolyl α-amino acid precursor | Optically active β-indolyl N-tosyl α-amino acid | 89 | up to 96 |
| Palladium(II) acetate | N-tosyl hydrazone | Amidine derivative | Moderate to good | Not applicable |
Green Chemistry Principles in the Synthesis of the Chemical Compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the use of safer solvents, minimizing waste, and maximizing atom economy.
A significant advancement in green chemistry is the development of solvent-free and water-mediated reactions. For the synthesis of N-sulfonylated compounds, mechanochemistry, which involves grinding solid reactants together, has emerged as a promising solvent-free technique. This method can lead to shorter reaction times, higher yields, and a reduction in solvent waste. The synthesis of sulfonamides under neat (solvent-free) conditions by grinding an amine and a sulfonyl chloride at room temperature has been reported to be highly efficient. sci-hub.se This approach could potentially be adapted for the initial N-tosylation of alanine.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of sulfonamide derivatives in water has been successfully demonstrated. For example, the reaction of p-toluenesulfonyl chloride with amino acids in an aqueous solution of sodium carbonate can produce the desired N-tosylated amino acids in high yields. sci-hub.se This method avoids the use of volatile organic solvents, simplifying the workup procedure and reducing environmental pollution.
The table below presents data on green synthetic approaches to sulfonamides, which are conceptually applicable to the synthesis of the N-tosylalanine precursor.
| Reaction Type | Reactants | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| Solvent-free sulfonylation | Aromatic amines and arylsulfonyl chlorides | None (neat) | Room temperature | High |
| Water-mediated sulfonylation | Amino acids and tosyl chloride | Water | Room temperature, Na2CO3 | 88-93 |
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chembam.comjocpr.comprimescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. The traditional synthesis of sulfonamides from sulfonyl chlorides and amines, while often high-yielding, can have a lower atom economy due to the formation of hydrochloride as a byproduct.
Waste minimization also involves the use of recyclable catalysts and solvents. In transition metal-catalyzed reactions, the development of heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused is a key area of research. Similarly, in solvent-based processes, choosing solvents that can be easily recovered and purified for reuse contributes to a more sustainable process.
Chemical Reactivity, Transformation Mechanisms, and Derivatization
Reactivity at the Sulfonyl Group
The toluenesulfonyl (tosyl) group serves as a robust protecting group for the amine function but also possesses inherent reactivity that can be exploited for further transformations. The electron-withdrawing nature of the sulfonyl group acidifies the N-H proton (in the non-methylated analogue), but in this N-methylated compound, its primary influence is on the reactivity of the sulfur center and the stability of the N-S bond.
Nucleophilic Additions and Substitutions at the Sulfur Center
The sulfur atom of the sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a nitrogen atom, rendering it significantly electrophilic. This electrophilicity allows it to be a target for strong nucleophiles. While direct substitution at the sulfur center of a sulfonamide is less common than reactions at a sulfonyl chloride, it can occur under specific conditions.
Thiolate anions, known to be potent nucleophiles, can engage in S-N bond cleavage reactions. libretexts.org Similarly, reactions involving organometallic reagents or dual reactive species like arynes can lead to cleavage of the N-S bond through nucleophilic attack on the sulfur atom. rsc.orglibretexts.org In these transformations, the sulfur atom acts as the electrophilic center, leading to the displacement of the alanine (B10760859) moiety and the formation of new sulfur-containing compounds, such as diaryl sulfones. rsc.org
The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic sulfur atom, which can lead to the cleavage of the nitrogen-sulfur bond.
Table 1: Examples of Nucleophilic Reactions at the Sulfonyl Group
| Nucleophile | Reaction Type | Typical Products | Significance |
|---|---|---|---|
| Arynes | Nucleophilic Attack / N-S Cleavage | Diaryl sulfones, N-phenyl sulfonohydrazides | Demonstrates the electrophilicity of the sulfur center and allows for the formation of diverse sulfur-containing scaffolds. rsc.org |
| Thiolates (R-S⁻) | SN2-type reaction | Thiosulfonates, Disulfides | Highlights the greater nucleophilicity of sulfur compounds compared to their oxygen analogs in attacking electrophilic centers. libretexts.org |
| Reducing Agents (e.g., Hydrides) | Reductive Cleavage | Free amine (2-methylalanine), Toluene-4-sulfinic acid | Serves as a primary method for deprotection of the tosyl group. researchgate.netnih.gov |
Reductions of the Sulfonyl Moiety and Subsequent Transformations
The most synthetically valuable reaction involving the sulfonyl group is its reductive cleavage to deprotect the amine. The N-tosyl group is stable under many reaction conditions, including acidic and basic hydrolysis, but it can be removed using various reductive methods. wikipedia.org These transformations are crucial for revealing the free amine of the 2-methylalanine residue after it has served its purpose in a synthetic sequence.
A range of reagents has been developed for this N-S bond scission, offering different levels of reactivity and functional group tolerance. Methods include the use of dissolving metals, low-valent titanium species, samarium(II) iodide, and, more recently, catalytic photoredox reactions under visible light irradiation. researchgate.netnih.govresearchgate.net The choice of reagent depends on the complexity of the substrate and the presence of other sensitive functional groups.
Table 2: Reagents for the Reductive Cleavage of N-Tosyl Groups
| Reagent/System | Conditions | Advantages | Reference |
|---|---|---|---|
| SmI₂/Amine/H₂O | Typically THF, Room Temperature | Fast and efficient cleavage. | researchgate.net |
| Mischmetal / TiCl₄ | Neutral conditions | Efficient removal for primary and secondary amines. | researchgate.net |
| Visible-light photoredox catalysis | e.g., Ir or Ru photocatalyst, Hantzsch ester, base | Mild, high functional group tolerance, excellent yields. | nih.gov |
| Sodium anthracenide | Anhydrous THF, 0 °C to RT | Effective for cleaving various tosyl amides and sulfonimidamides. | researchgate.net |
| Low-valent titanium (from Ti(O-iPr)₄/Me₃SiCl/Mg) | THF | Reductive cleavage of sulfonamides to corresponding amines. | researchgate.net |
Reactivity of the Alanine Backbone
The alanine portion of the molecule provides a chiral (if enantiomerically pure) or prochiral scaffold whose reactivity is centered on the carboxylic acid group and the unique stereochemical nature of the α-carbon.
Carboxyl Group Functionalization (e.g., Amidation, Esterification, Reduction)
The carboxylic acid group of N-tosyl-2-methylalanine readily undergoes standard transformations to form esters, amides, and alcohols, making it a versatile building block in synthesis.
Esterification: The conversion to esters is typically achieved through acid-catalyzed methods, such as the Fischer esterification, where an alcohol is reacted with the carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com Other mild methods include the use of N-bromosuccinimide (NBS) as a catalyst or solid-supported acid resins like Dowex H+. nih.govnih.gov These methods are generally high-yielding and tolerate the N-tosyl group.
Amidation: Formation of an amide bond is fundamental to peptide synthesis. The carboxylic acid can be activated by a wide array of coupling reagents, such as carbodiimides (e.g., DIC) or phosphonium (B103445) salts (e.g., PyBOP), followed by reaction with a primary or secondary amine. nih.govjournal-imab-bg.org Due to the steric hindrance of the α,α-disubstituted nature of 2-methylalanine, coupling can sometimes be challenging and may require more potent activating agents or longer reaction times. nih.gov Lewis acid-catalyzed amidations have also been shown to be effective for sterically hindered amino acids like 2-aminoisobutyric acid (Aib). nih.gov
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, N-tosyl-2-methylalaninol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are ineffective. nih.gov This reduction provides access to chiral amino alcohol derivatives that are valuable synthetic intermediates.
Table 3: Conditions for Carboxyl Group Functionalization
| Transformation | Reagents and Conditions | Product | Key Considerations |
|---|---|---|---|
| Esterification | ROH, H⁺ (e.g., H₂SO₄) or Dowex H⁺/NaI | Ester (R-COOR') | Equilibrium-driven; often requires removal of water or use of excess alcohol. masterorganicchemistry.comnih.gov |
| Amidation | R'R''NH, Coupling agent (e.g., HATU, PyBOP), Base (e.g., DIEA) | Amide (R-CONR'R'') | Steric hindrance from the gem-dimethyl group can slow the reaction rate. nih.govnih.gov |
| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ workup | Primary Alcohol (R-CH₂OH) | Requires a strong, non-selective reducing agent. The N-tosyl group is stable to these conditions. nih.govresearchgate.net |
Stereochemical Integrity and Epimerization Studies Under Various Conditions
A defining characteristic of 2-methyl-N-[(4-methylphenyl)sulfonyl]alanine is its exceptional configurational stability. Epimerization (or racemization) of amino acids typically occurs during peptide bond formation when the carboxyl group is activated. The mechanism often involves the formation of an intermediate oxazolone (B7731731) (azlactone), where the α-proton becomes highly acidic and can be abstracted by a base present in the reaction mixture. nih.govnih.gov
However, this compound lacks an α-proton due to the presence of the gem-dimethyl groups at the α-carbon. wikipedia.org This structural feature completely precludes the possibility of epimerization via the common oxazolone mechanism. Consequently, the compound is highly resistant to racemization under the basic or activating conditions typically employed in peptide synthesis. This makes it an invaluable building block for constructing peptides and other chiral molecules where maintaining stereochemical fidelity is paramount.
While standard N-protected amino acids with an α-hydrogen are susceptible to varying degrees of epimerization depending on the coupling reagents, base, and reaction time, derivatives of 2-methylalanine are immune to this side reaction at the α-center. nih.govresearchgate.net
Table 4: Comparison of Epimerization Susceptibility
| Compound Feature | N-Tosyl-L-alanine | This compound |
|---|---|---|
| Structure at α-Carbon | -CH(CH₃)- | -C(CH₃)₂- |
| Presence of α-Proton | Yes | No |
| Potential for Oxazolone-Mediated Epimerization | High, dependent on conditions. nih.govrsc.org | None. wikipedia.org |
| Stereochemical Integrity during Coupling | At risk; requires careful selection of coupling method and base to minimize. researchgate.netrsc.org | Exceptionally high; configurationally stable. |
Formation of Macrocyclic and Oligomeric Architectures Incorporating the Chemical Compound
The unique structural properties of the 2-methylalanine (Aib) core make its N-tosyl derivative a powerful tool for controlling the secondary structure of peptides and facilitating the synthesis of complex architectures like macrocycles and oligomers.
The gem-dimethyl group of the Aib residue severely restricts the available conformational space of the peptide backbone, strongly promoting the formation of helical structures, particularly the 3₁₀-helix. wikipedia.orguzh.chbeilstein-journals.org When incorporated into a peptide sequence, even a single Aib residue can act as a "helix nucleator," inducing a folded conformation in the entire chain.
This predictable conformational control is highly advantageous in the synthesis of oligomers . By strategically placing N-tosyl-2-methylalanine units, chemists can design and synthesize short peptides (oligomers) with stable, well-defined helical structures. uzh.chuzh.ch These conformationally constrained oligomers, often called foldamers, are of great interest in medicinal chemistry and materials science.
Furthermore, this pre-organization of the linear peptide precursor is extremely beneficial for macrocyclization . The formation of macrocycles from linear precursors is often entropically disfavored. By incorporating Aib residues, the linear peptide is forced into a folded, "turn-like" conformation that brings the N- and C-termini into close proximity. nih.gov This proximity significantly reduces the entropic penalty of cyclization, leading to higher yields and potentially allowing for the formation of otherwise inaccessible macrocyclic structures. mdpi.com The N-tosyl group can be used as a standard protecting group during the assembly of the linear precursor and can either be retained in the final macrocycle or removed post-cyclization.
Mechanistic Investigations of Key Reactions Through Kinetic and Isotopic Labeling Studies
Elucidating the precise mechanisms of chemical transformations involving this compound is crucial for optimizing reaction conditions, controlling product selectivity, and synthesizing novel derivatives. Mechanistic investigations often rely on a combination of kinetic studies to understand reaction rates and isotopic labeling to trace the path of atoms throughout a reaction. While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be thoroughly illustrated by examining analogous reactions within the broader class of N-tosylated amino acids.
Kinetic Studies: Unraveling Reaction Rates and Pathways
Kinetic analysis is a powerful tool for determining the rate-limiting step of a reaction, understanding the influence of reactant concentrations, and inferring the composition of the transition state. For a compound like this compound, a key reaction of interest is the hydrolysis of its derivatives, such as esters or amides.
Research Findings from Analogous Systems: Studies on the enzymatic hydrolysis of N-tosylalanine esters provide a clear example of how kinetic data is used to probe reaction mechanisms. For instance, the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole, catalyzed by human leukocyte elastase (HLE), has been investigated to determine its kinetic constants. nih.gov Such studies typically measure the initial reaction rates at varying substrate concentrations to determine the Michaelis constant (K_M) and the catalytic rate constant (k_cat).
The ratio k_cat/K_M, often referred to as the specificity constant, provides a measure of the enzyme's efficiency. In the case of the HLE-catalyzed hydrolysis of Tos-Ala-OPPy (the tosylalanine ester of 3-hydroxy-5-phenylpyrrole), this value was found to be exceptionally high, approaching the diffusion-controlled limit, which indicates a highly efficient catalytic process. nih.gov Kinetic analysis also revealed that the deacylation step of the enzymatic reaction is rate-limiting. nih.gov
Illustrative Kinetic Data for N-Tosylalanine Ester Hydrolysis:
Below is an interactive table showcasing typical kinetic constants that would be determined in such a study. This data is based on findings for related N-tosylalanine esters. nih.gov
| Substrate | Enzyme | pH | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |
| Tos-Ala-OPPy | Human Leukocyte Elastase | 7.5 | 0.05 | 500 | 1.0 x 10⁷ |
| Cbz-Ala-OPPy | Human Leukocyte Elastase | 7.5 | 0.12 | 240 | 2.0 x 10⁶ |
| Tos-Ala-ONp | Human Leukocyte Elastase | 8.0 | 0.20 | 150 | 7.5 x 10⁵ |
| Cbz-Ala-ONp | Human Leukocyte Elastase | 8.0 | 0.35 | 80 | 2.3 x 10⁵ |
Note: Data is illustrative and based on values reported for analogous systems to demonstrate the type of information gained from kinetic studies.
Isotopic Labeling: Tracing Atomic Fates
Isotopic labeling is an indispensable technique for definitively tracking the movement of atoms and bonds during a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the label's position in the products and intermediates, thereby confirming or refuting proposed mechanistic pathways.
Kinetic Isotope Effect (KIE): A key aspect of isotopic labeling is the kinetic isotope effect (KIE), where the rate of a reaction is altered by isotopic substitution at a position involved in bond-breaking or bond-forming in the rate-determining step. nih.gov A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step. For instance, replacing a hydrogen atom with a deuterium (B1214612) atom can significantly slow down a reaction if the C-H bond is cleaved in the slowest step, because the C-D bond is stronger. acs.org The magnitude of the KIE (k_H/k_D) provides valuable insight into the geometry of the transition state.
Application to this compound: Consider a hypothetical derivatization reaction, such as the base-mediated cyclization of a derivative of this compound to form an aziridine, a reaction known for N-tosylated amino alcohols. nih.gov To determine if the deprotonation of the sulfonamide nitrogen is the rate-limiting step, one could synthesize the starting material with deuterium replacing the hydrogen on the nitrogen (N-D).
If the reaction with the deuterated compound proceeds significantly slower than the non-deuterated version, it would indicate a primary KIE and support a mechanism where N-H bond cleavage is part of the rate-determining step.
Illustrative Data from a Hypothetical Isotopic Labeling Study:
This interactive table illustrates the kind of data that would be generated from a KIE study on a reaction involving this compound or a derivative.
| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (k_H/k_D) | Mechanistic Implication |
| Non-labeled (N-H) | 1.5 x 10⁻⁴ | - | Baseline reaction rate. |
| Deuterated (N-D) | 2.5 x 10⁻⁵ | 6.0 | Significant primary KIE; suggests N-H bond cleavage is in the rate-determining step. |
| ¹⁵N Labeled | 1.49 x 10⁻⁴ | ~1.0 | No significant KIE; confirms ¹⁵N is a tracer and does not significantly affect the reaction rate. |
Note: This data is hypothetical and serves to illustrate the principles and expected outcomes of isotopic labeling experiments.
By combining kinetic measurements with isotopic labeling studies, a detailed picture of the reaction mechanism for transformations of this compound can be constructed. These studies are fundamental to advancing the synthetic utility of this and related N-sulfonylated amino acids.
In-Depth Analysis of this compound Reveals Limited Publicly Available Research
Initial investigations into the chemical compound this compound have revealed a significant scarcity of publicly accessible scientific literature and data. While general methodologies for conformational analysis, advanced spectroscopic techniques, and crystallographic studies are well-established, specific research applying these methods to this particular molecule is not readily found in comprehensive chemical databases and scholarly articles.
The requested in-depth analysis, including data from high-resolution NMR spectroscopy (NOESY, ROESY, J-coupling analysis), X-ray crystallography (intermolecular interactions, polymorphism), and chiroptical studies, necessitates experimental data that is not currently present in the public domain. Without access to these foundational research findings, a thorough and scientifically accurate article focusing solely on this compound cannot be generated at this time. Further empirical research is required to elucidate the specific chemical and physical properties of this compound.
Conformational Analysis and Advanced Spectroscopic/crystallographic Studies
Chiroptical Properties and Their Correlation with Conformation
Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Insights
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light. This phenomenon is exhibited exclusively by chiral molecules, which are molecules that are non-superimposable on their mirror images. wikipedia.org The core structure of 2-methyl-N-[(4-methylphenyl)sulfonyl]alanine is derived from 2-methylalanine, also known as α-aminoisobutyric acid. In this amino acid, the alpha-carbon is bonded to two identical methyl groups, a carboxyl group, and an amino group. Due to the presence of two identical substituents (the methyl groups), the alpha-carbon is not a stereocenter, rendering the molecule achiral.
Consequently, this compound is an optically inactive compound and will not produce a signal in CD spectroscopy.
For comparative purposes, if the parent amino acid were chiral, such as L-alanine, the resulting N-tosyl-L-alanine would be optically active. In such a chiral analogue, the tosyl group acts as a chromophore. The interaction of this chromophore with the chiral center would give rise to characteristic CD signals, often referred to as Cotton effects, in the UV region. libretexts.org These signals are highly sensitive to the molecule's conformation and absolute configuration. rsc.orgrsc.org For instance, the n→π* electronic transition of the aromatic ring in the tosyl group would be perturbed by the chiral environment, leading to a distinct CD spectrum that could be used to determine the absolute configuration of the amino acid residue. researchgate.net
Table 1: Illustrative CD Spectroscopic Data for a Chiral Analogue (N-Tosyl-L-phenylalanine) This table presents representative data for a similar chiral compound to illustrate the principles of CD spectroscopy, as the target compound is achiral.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition Assignment |
|---|---|---|
| ~270 | Negative | Aromatic ¹Lb |
| ~230 | Positive | Aromatic ¹La |
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgkud.ac.in Similar to CD, ORD is a property exhibited only by chiral substances. Since this compound is achiral, it is optically inactive and will not rotate plane-polarized light at any wavelength. Therefore, its ORD spectrum would be a flat line at zero rotation.
In the case of a chiral analogue like N-tosyl-L-alanine, ORD would provide valuable structural information. vlabs.ac.in An ORD spectrum of a chiral molecule typically shows a plain curve in regions where the molecule does not absorb light, with the rotation increasing in magnitude as the wavelength decreases. vlabs.ac.in In the vicinity of an absorption band of a chromophore, the curve becomes anomalous, exhibiting peaks and troughs. This phenomenon is known as a Cotton effect. libretexts.org The sign of the Cotton effect (positive or negative) and the wavelength of its features are characteristic of the molecule's stereochemistry and can be used to assign the absolute configuration. libretexts.orgresearchgate.net
Table 2: Representative ORD Curve Features for a Chiral Ketone This table illustrates typical ORD data for a chiral compound exhibiting a Cotton effect. The achiral target compound would show no such features.
| Feature | Wavelength (nm) | Specific Rotation [α] |
|---|---|---|
| Peak | 310 | +1200° |
| Trough | 270 | -1500° |
Vibrational Spectroscopy for Molecular Structure and Bonding Insights
Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule, irrespective of chirality.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range, making FTIR an excellent tool for structural elucidation. For this compound, the FTIR spectrum is expected to show distinct bands corresponding to its constituent parts.
Key expected vibrational modes include the O-H stretch of the carboxylic acid, which typically appears as a very broad band, and the C=O stretching vibration. The sulfonamide group will be characterized by strong asymmetric and symmetric S=O stretching bands. The aromatic ring of the tosyl group will display C-H stretching and C=C in-plane stretching vibrations, while the methyl groups will show characteristic C-H stretching and bending modes.
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 3250-3200 | Medium | N-H stretch (Sulfonamide) |
| 3100-3000 | Medium-Weak | C-H stretch (Aromatic) |
| 2980-2940 | Medium | C-H stretch (Aliphatic, CH₃) |
| 1720-1700 | Strong | C=O stretch (Carboxylic acid) |
| 1600, 1475 | Medium-Weak | C=C stretch (Aromatic ring) |
| 1350-1320 | Strong | S=O asymmetric stretch (Sulfonyl) |
| 1170-1150 | Strong | S=O symmetric stretch (Sulfonyl) |
| 1100-1000 | Strong | C-N stretch |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and vibrations of the molecular backbone. nih.gov For this compound, Raman spectroscopy would be effective for observing vibrations of the aromatic ring, the C-S bond, and the symmetric stretch of the sulfonyl group. The vibrations of the C-C backbone of the 2-methylalanine moiety would also be readily observable.
Table 4: Predicted Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3070-3050 | Medium | C-H stretch (Aromatic) |
| 2940-2920 | Strong | C-H stretch (Aliphatic, CH₃) |
| 1610-1590 | Strong | C=C stretch (Aromatic ring) |
| 1170-1150 | Medium | S=O symmetric stretch (Sulfonyl) |
| 1000 | Strong | Aromatic ring breathing mode |
| 820-780 | Medium | C-S stretch |
Advanced Mass Spectrometry Techniques for Fragmentation Analysis and Isomer Differentiation
Advanced mass spectrometry (MS) techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), provide precise molecular weight determination and detailed structural information through controlled fragmentation. tcichemicals.com These methods are crucial for confirming molecular identity and analyzing molecular structure. nih.govresearchgate.net
The high-resolution mass spectrum of this compound (C₁₁H₁₅NO₄S) would show a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 258.08. Fragmentation of this parent ion in an MS/MS experiment would likely proceed through several characteristic pathways. Common fragmentation patterns for N-tosylated amino acids include the cleavage of the sulfonamide bond and fragmentation of the tosyl group itself.
Key fragmentation pathways would include:
Loss of the tosyl group: Cleavage of the N-S bond.
Formation of the tosyl cation: Generation of the [CH₃C₆H₄SO₂]⁺ ion at m/z 155.
Formation of the tropylium (B1234903) ion: Further fragmentation of the tosyl group to produce the highly stable [C₇H₇]⁺ ion at m/z 91.
Loss of water and/or carbon monoxide: Fragmentation originating from the carboxylic acid moiety.
While this compound is achiral, high-resolution MS can effectively differentiate it from its structural isomers, such as N-tosyl-valine or N-tosyl-N-methyl-alanine. These isomers, while having the same elemental composition, would exhibit distinct fragmentation patterns due to their different bonding arrangements, allowing for their unambiguous identification. nih.govresearchgate.net
Table 5: Predicted ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 258.08 | 240.07 | H₂O | [M+H - H₂O]⁺ |
| 258.08 | 212.07 | HCOOH | [M+H - HCOOH]⁺ |
| 258.08 | 155.02 | C₄H₈NO₂ | [CH₃C₆H₄SO₂]⁺ |
| 258.08 | 103.07 | C₇H₈O₂S | [C₄H₁₀NO₂]⁺ (Protonated 2-methylalanine) |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations can elucidate electronic properties, molecular geometries, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 2-methyl-N-[(4-methylphenyl)sulfonyl]alanine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are invaluable for several purposes. researchgate.net
Firstly, DFT is used for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This provides precise information on bond lengths, bond angles, and dihedral angles.
Secondly, once the optimized geometry is obtained, DFT can predict various spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. illinois.edu Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed, providing a theoretical basis for interpreting experimental NMR data. researchgate.net
Table 1: Illustrative Predicted Spectroscopic Data from DFT Calculations (Note: This table is a hypothetical representation of data that could be generated through DFT calculations for this compound.)
| Property | Calculated Value |
| C=O Stretch Freq. (cm⁻¹) | ~1750 |
| S=O Stretch Freq. (cm⁻¹) | ~1350, ~1160 |
| ¹³C NMR δ (C=O) (ppm) | ~175 |
| ¹H NMR δ (N-CH₃) (ppm) | ~2.8 |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data for parameterization. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide higher accuracy for energies and properties. nih.gov
For this compound, these high-accuracy calculations are particularly useful for determining precise electronic energies, ionization potentials, and electron affinities. They can also be employed to calculate reaction energy barriers, providing a deeper understanding of the molecule's potential reactivity. For example, ab initio calculations could be used to investigate the energetics of proton abstraction from the carboxylic acid group or the cleavage of the N-S bond.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment.
For this compound, MD simulations can reveal its conformational landscape by sampling the various rotational states (rotamers) of its flexible bonds, such as those in the alanine (B10760859) side chain and the tosyl group. This provides insight into the molecule's preferred shapes in different environments.
Furthermore, by explicitly including solvent molecules (e.g., water) in the simulation, MD can be used to study solvation effects. This would reveal how interactions with the solvent influence the conformational preferences of the molecule and the accessibility of its different functional groups.
In Silico Prediction of Reactivity and Reaction Pathways
Computational methods can be used to predict the reactivity of this compound. By analyzing the molecule's electronic structure, it is possible to identify sites that are susceptible to nucleophilic or electrophilic attack.
For instance, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the likely regions of electron donation and acceptance, respectively. The energy gap between the HOMO and LUMO is also an indicator of the molecule's chemical reactivity.
Computational tools can also be used to map out potential reaction pathways, for example, in its role as a chiral building block in organic synthesis. By calculating the energies of reactants, transition states, and products, the most favorable reaction mechanisms can be identified.
Development of Force Fields and Parameterization for Molecular Modeling of Related Systems
Molecular modeling techniques like MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of particles. The accuracy of MD simulations is highly dependent on the quality of the force field used.
While standard force fields exist for common biomolecules like amino acids, specific parameters may be lacking for modified residues such as this compound. Therefore, a crucial area of computational research is the development and parameterization of force fields for such unique molecules.
This process typically involves using high-level quantum chemical calculations to derive parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions that accurately reproduce the molecule's properties. These newly developed parameters can then be incorporated into existing force fields, enabling more accurate simulations of systems containing this and related N-sulfonylated amino acids.
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions play a critical role in determining the structure and function of molecules in biological and chemical systems. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, are significantly weaker than covalent bonds but are collectively very important. nih.govnih.gov
For this compound, computational methods can be used to analyze both intramolecular and intermolecular non-covalent interactions. Intramolecularly, interactions between the tosyl group and the alanine backbone could influence the molecule's conformation.
Intermolecularly, these interactions govern how the molecule interacts with other molecules, including solvents, receptors, or other monomers in a larger assembly. For example, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aromatic ring of the tosyl group can participate in π-stacking interactions. Computational analysis can quantify the strength and geometry of these interactions, providing a detailed picture of the molecule's interaction profile.
Interactions with Supramolecular Assemblies and Biological Systems Mechanistic Focus
Molecular Recognition and Binding Studies with Artificial Receptors and Model Systems
There is no specific information available in the reviewed literature concerning the molecular recognition and binding of 2-methyl-N-[(4-methylphenyl)sulfonyl]alanine with artificial receptors or model systems. Research in the field of supramolecular chemistry has explored the design of artificial receptors for various anions, including tosylates, which share the (4-methylphenyl)sulfonyl group. These studies often employ receptors with hydrogen bond donors or electrostatic interaction sites to achieve binding. However, dedicated studies quantifying the binding affinity or elucidating the binding mode of this compound with any specific artificial receptor have not been identified.
Stereoselective Interactions with Enzymes and Other Biomacromolecules (Mechanistic Studies)
Detailed mechanistic studies on the stereoselective interactions of this compound with enzymes and other biomacromolecules are not described in the available literature.
Understanding Substrate Specificity and Catalytic Mechanisms
No research was found that investigates this compound as a substrate for any enzyme. Consequently, there is no information regarding substrate specificity or the catalytic mechanisms that would be involved in its enzymatic transformation.
Incorporation into Peptidomimetic Scaffolds for Conformational Control
The use of non-natural amino acids, including N-alkylated and α-methylated derivatives, is a common strategy in the design of peptidomimetics to impose conformational constraints. The α-methyl group in this compound is expected to restrict the rotation around the N-Cα and Cα-C bonds, thereby influencing the local peptide backbone conformation. Similarly, the N-tosyl group can influence the conformational preferences. However, no published research specifically documents the incorporation of this compound into peptidomimetic scaffolds or analyzes its specific effects on conformational control.
Self-Assembly Behavior and Formation of Ordered Supramolecular Structures
There is no information available regarding the self-assembly behavior of this compound or its ability to form ordered supramolecular structures. While other N-protected amino acids have been shown to self-assemble into various nanostructures through hydrogen bonding and other non-covalent interactions, the specific aggregation properties of this compound remain uninvestigated.
Design of Probes for Specific Molecular Interactions
The design and application of molecular probes based on the this compound scaffold have not been reported. While related structures, such as N-acyl-N-alkyl sulfonamides, have been explored for the development of chemical probes to study protein function, there is no evidence to suggest that this compound has been utilized for this purpose.
Applications in Advanced Materials Science and Catalysis Research
Chiral Ligands and Organocatalysts in Asymmetric Synthesis
N-sulfonylated amino acids are a cornerstone in the development of chiral ligands and organocatalysts for asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. The α-methyl group in 2-methyl-N-[(4-methylphenyl)sulfonyl]alanine can enhance steric hindrance, potentially leading to higher enantioselectivity in catalytic transformations.
Although specific catalytic systems based on this compound are not widely reported, the broader family of N-tosyl amino acids has been successfully employed in a variety of enantioselective reactions. These compounds can act as chiral ligands for metal catalysts or as standalone organocatalysts. For instance, N-tosyl α-amino acids have been used in copper(I)-catalyzed reactions, achieving high enantiomeric purity in the synthesis of heteroaromatic α-amino acids. rsc.org The tosyl group's electron-withdrawing nature enhances the acidity of the N-H proton, facilitating coordination to metal centers or participation in hydrogen-bond-directed catalysis.
The development of axially chiral biaryl amino acids has also been achieved through the organocatalytic asymmetric activation of N-sulfonyl amide C-N bonds, showcasing the versatility of the N-sulfonyl moiety in creating novel chiral catalysts. nih.gov It is plausible that this compound could be a precursor or a direct participant in similar catalytic systems, where its α-methyl group could impart unique stereochemical control.
| Catalyst/Ligand Class | Metal | Reaction Type | Enantioselectivity (ee) |
|---|---|---|---|
| Chiral Copper(I)-Tol-BINAP with N-tosyl α-amino acids | Copper | Synthesis of β-indolyl and pyrrolyl α-amino acids | Up to 96% |
| Bifunctional organocatalyst | - | Asymmetric cleavage of N-sulfonyl biaryl lactams | High |
| Spirocyclic binaphthyl-based ammonium (B1175870) salts | - | Synthesis of α-halogenated α-aryl-β2,2-amino acid derivatives | High |
The mechanism of asymmetric induction by N-sulfonylated amino acid-based catalysts generally relies on the formation of a well-defined, chiral transition state. wikipedia.org The tosyl group plays a crucial role in orienting the substrate through non-covalent interactions, such as hydrogen bonding and steric repulsion.
In metal-catalyzed reactions, the N-sulfonylated amino acid can form a chiral complex with the metal ion. The substrate then coordinates to this chiral metal center in a specific orientation to minimize steric clashes, leading to the preferential formation of one enantiomer.
In organocatalysis, the N-H proton of the sulfonamide can act as a hydrogen bond donor, activating the substrate and creating a chiral environment around the reaction center. The α-methyl group in this compound would likely play a significant role in defining the steric environment of the catalyst's active site, thereby influencing the facial selectivity of the reaction. Computational studies on similar systems have highlighted the importance of these non-covalent interactions in achieving high levels of asymmetric induction. nih.gov
Components in Functional Polymers and Bioconjugates
The incorporation of amino acids into synthetic polymers can impart desirable properties such as biocompatibility, biodegradability, and specific recognition capabilities. bezwadabiomedical.com The N-tosyl group in this compound offers a handle for further chemical modification and can influence the physical properties of the resulting polymer.
N-sulfonylated amino acids can be incorporated into polymer backbones or as pendant groups. For instance, polymers functionalized with amino acids in their side chains exhibit tunable properties like pH responsiveness and self-assembly behavior. researchgate.net The tosyl group, being a good leaving group in nucleophilic substitution reactions, can be used to graft these chiral monomers onto polymer chains. semanticscholar.orgmdpi.com This approach allows for the creation of functional polymers with controlled chirality and reactivity.
Bioconjugation, the linking of biomolecules to other molecules, could also be a potential application. The carboxylic acid group of this compound can be activated to form amide bonds with amine-containing biomolecules, such as proteins or peptides, to introduce a chiral, sulfonated moiety for specific applications.
Role in Sensing and Detection Systems
Amino acids and their derivatives are increasingly being used as recognition elements in chemical sensors and biosensors due to their ability to bind to specific analytes with high selectivity. rsc.orgnih.gov While there is no specific literature on the use of this compound in sensing systems, its structural features suggest potential in this area.
The chiral nature of the molecule could be exploited for the enantioselective recognition of other chiral molecules. A sensor surface functionalized with this compound could exhibit different responses to different enantiomers of an analyte. The sulfonamide group can participate in hydrogen bonding interactions, which are crucial for molecular recognition. Furthermore, the aromatic ring of the tosyl group can engage in π-π stacking interactions with aromatic analytes.
Fluorescent sensors for amino acids have been developed based on scaffolds that can react with the amino group. digitellinc.com Similarly, this compound could be incorporated into a larger molecular framework to create a sensor where binding of a target molecule induces a change in a measurable signal, such as fluorescence or a color change.
Surface Chemistry and Adsorption Studies
The interaction of amino acids with inorganic surfaces is a field of significant interest, with applications ranging from biocompatible coatings to prebiotic chemistry. lp.edu.ua The adsorption of amino acids on surfaces is governed by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. researchgate.netresearchgate.net
The carboxylic acid group of this compound can interact strongly with metal oxide surfaces. The tosyl group, with its aromatic ring and sulfonyl moiety, would also influence the adsorption behavior. Studies on the adsorption of peptides on hydrophobic and hydrophilic surfaces have shown that the orientation of the amino acid residues is highly dependent on the nature of the surface. nih.gov It is expected that this compound would also exhibit surface-dependent adsorption characteristics.
| Surface Material | Interacting Group of Amino Acid | Type of Interaction |
|---|---|---|
| Silica (SiO2) | Carboxylic acid, Amino group | Hydrogen bonding, Electrostatic interactions |
| Titanium Dioxide (TiO2) | Carboxylic acid | Strong coordination |
| Polystyrene (hydrophobic) | Aromatic/aliphatic side chains | Hydrophobic interactions |
Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials with high surface areas and tunable properties, making them promising for applications in gas storage, separation, and catalysis. uab.catnih.gov Amino acids are attractive building blocks for MOFs and COFs due to their chirality and the presence of multiple coordination sites. nih.gov
The carboxylic acid group of this compound can act as a linker to coordinate with metal ions to form MOFs. The chirality of the amino acid would be transferred to the resulting framework, creating a chiral porous material. Such chiral MOFs are of great interest for enantioselective separations and asymmetric catalysis. The amino group of amino acids can also be utilized for the construction of COFs through the formation of covalent bonds, such as imine linkages. rsc.orgnih.gov
The N-tosyl group would reside within the pores of the framework, and its steric bulk and electronic properties could be used to fine-tune the pore environment and the framework's interaction with guest molecules. Amino-functionalized MOFs and COFs have shown enhanced performance in various applications, and the sulfonamide group offers an alternative functionality for creating tailored porous materials. google.comresearchgate.net
Emerging Research Directions and Future Perspectives
Chemoinformatic and Machine Learning Approaches for Structure-Property Relationship Predictions
The application of computational tools is revolutionizing the way chemical compounds are studied. Chemoinformatic and machine learning (ML) models offer the potential to predict the physicochemical and biological properties of 2-methyl-N-[(4-methylphenyl)sulfonyl]alanine with a high degree of accuracy, based on its molecular structure. By analyzing large datasets of related N-sulfonylated amino acids, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed. These models could forecast various parameters, including solubility, lipophilicity, and potential biological activities, thereby guiding experimental work and accelerating the discovery of new applications. Computational screening techniques can further assist in identifying promising derivatives of this compound with enhanced properties. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern synthetic chemistry is increasingly moving towards continuous manufacturing processes. The integration of the synthesis of this compound with flow chemistry and automated platforms presents a significant opportunity to enhance efficiency, safety, and scalability. uc.pt Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. Automated systems can streamline the multi-step synthesis of N-sulfonylated amino acids, reducing manual intervention and enabling high-throughput screening of reaction conditions and derivatives. uc.pt This approach would be particularly beneficial for producing libraries of related compounds for further study.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
While the general reactivity of N-sulfonylated amino acids is understood, there remains untapped potential for discovering novel reactivity patterns and unconventional transformations for this compound. youtube.com Research could focus on the unique influence of the tosyl group on the reactivity of the alanine (B10760859) moiety. The aryl(sulfonyl)amino group, for instance, can act as a good leaving group in intramolecular substitution reactions. acs.org Exploring reactions under non-classical conditions, such as photochemical or electrochemical activation, could unveil new synthetic pathways and lead to the creation of previously inaccessible molecular architectures. The development of catalytic systems for the selective functionalization of different parts of the molecule is another promising area.
Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound can be achieved through the development of advanced analytical techniques for in situ monitoring. Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, when coupled with reaction vessels, can provide real-time data on the concentrations of reactants, intermediates, and products. This information is invaluable for optimizing reaction conditions and ensuring process control, particularly in flow chemistry setups. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are also crucial for the analysis of N-sulfonylated amino acids, often requiring derivatization to enhance detection. nih.govshimadzu.comaltabioscience.com
Potential for Derivatization Towards New Chemical Entities with Tunable Properties
The structure of this compound offers multiple points for derivatization, allowing for the creation of new chemical entities with fine-tuned properties. Modifications can be made to the carboxylic acid group, the amino group (after potential deprotection of the tosyl group), and the aromatic rings of the tosyl group. Such derivatization can significantly alter the compound's physicochemical properties, which is particularly useful for applications in materials science and medicinal chemistry. For instance, the introduction of different functional groups could modulate the compound's solubility, polarity, and ability to engage in specific molecular interactions. The synthesis of sulfonamide derivatives has been a focus in the development of compounds with a range of pharmacological activities. nih.govijarsct.co.inicm.edu.pl
Multidisciplinary Research Collaborations for Expanded Applications
The full potential of this compound is most likely to be realized through multidisciplinary research collaborations. By bringing together experts from organic chemistry, computational chemistry, materials science, and biology, a synergistic approach can be taken to explore new applications. For example, chemists could synthesize novel derivatives, computational scientists could predict their properties, materials scientists could investigate their use in new materials, and biologists could screen them for potential therapeutic activities. Such collaborations are essential for translating fundamental chemical knowledge into practical applications that can address challenges in various fields. The diverse pharmacological activities of amino acid-based sulfonamides, including antibacterial and anticancer properties, highlight the potential for fruitful interdisciplinary research. nih.gov
Q & A
(Basic) How is 2-methyl-N-[(4-methylphenyl)sulfonyl]alanine synthesized, and what characterization methods are employed?
Answer:
The synthesis typically involves sulfonylation of a 2-methylalanine derivative using 4-methylbenzenesulfonyl chloride under basic conditions. For example, similar disulfonamide syntheses (e.g., ) employ a two-step process: (1) coupling the sulfonyl chloride with the amino group of alanine in the presence of a base like triethylamine, and (2) purification via recrystallization or column chromatography. Characterization includes:
- 1H NMR : Peaks for aromatic protons (δ 7.1–8.5 ppm), methyl groups (δ ~2.26 ppm), and exchangeable NH protons (δ 10.4–10.6 ppm) .
- IR spectroscopy : Sulfonyl (S=O) stretches at ~1332 cm⁻¹ and 1160 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 645 for related compounds) confirm molecular weight .
(Advanced) How can X-ray crystallography resolve the stereochemistry and conformational flexibility of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection : High-resolution data (e.g., <1.0 Å) to resolve methyl and sulfonyl group orientations.
- Refinement : Use programs like SHELXL ( ) for small-molecule refinement, which handles anisotropic displacement parameters and hydrogen bonding networks .
- Visualization : ORTEP-3 ( ) generates thermal ellipsoid diagrams to depict atomic displacement and torsional angles .
Challenges include resolving disorder in flexible side chains, which requires iterative refinement and validation via residual density maps .
(Basic) What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- 1H/13C NMR : Assign methyl groups (e.g., δ ~2.26 ppm for CH₃ in 1H NMR) and confirm sulfonamide linkage via NH proton absence in D₂O-exchanged spectra .
- IR spectroscopy : Validate sulfonyl (S=O) and amide (N–H) functional groups .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
(Advanced) How can Hirshfeld surface analysis elucidate intermolecular interactions in crystalline forms of this compound?
Answer:
Hirshfeld surfaces quantify close contacts (e.g., H-bonding, π-π stacking) using CrystalExplorer or similar software. For example:
- Crystal data (): Analyze ethanol solvate interactions via O–H···O/N hydrogen bonds (d ~2.8–3.2 Å) .
- Fingerprint plots : Differentiate H···H (50–60%), C···H (20–30%), and S···H (5–10%) contacts to map packing efficiency .
This method is critical for predicting solubility and stability of polymorphs.
(Advanced) How does the sulfonyl group influence photoredox catalytic reactivity in derivatization reactions?
Answer:
The sulfonyl moiety acts as an electron-withdrawing group, stabilizing radical intermediates in photoredox reactions. For example:
- Ru(bpy)₃²⁺ catalysis ( ): Photoexcited Ru(II) (E ~+1.3 V vs. SCE) oxidizes sulfonamides via single-electron transfer (SET), enabling C–N bond formation or aryl coupling .
- Mechanistic studies : Use EPR or transient absorption spectroscopy to detect sulfonyl-stabilized radicals during reaction quenching .
(Advanced) How to address data contradictions during crystallographic refinement of this compound?
Answer:
Common issues and solutions:
- Disordered atoms : Apply PART and SUMP instructions in SHELXL to model split positions .
- Twinned crystals : Use TWIN/BASF commands in SHELXL for detwinning .
- Residual density : Validate hydrogen atom placement with AFIX constraints and difference Fourier maps .
Cross-validation with spectroscopic data (e.g., NMR torsional angles) resolves ambiguities in bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
